![molecular formula C22H21N3O4S B3004271 Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate CAS No. 1021229-63-9](/img/structure/B3004271.png)
Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanamido)benzoate includes a benzamidothiazol group and a propanamido group attached to a benzoate. The exact structure can be confirmed using techniques such as IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Local Anesthetics
This compound has been studied for its potential use as a local anesthetic . Local anesthetics act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Pain Relief in Minor Surgical Operations
Local anesthetics are commonly used in stomatology, ophthalmology, gynecology, and minor surgical operations to temporarily relieve pain . This compound, due to its anesthetic properties, could potentially be used in these fields.
Drug Design and Synthesis
The compound was designed using tetracaine and pramocaine as the lead compounds . The design process involved bioisostere formation and modification with alkyl groups . This suggests its potential application in the field of drug design and synthesis.
Sodium Ion Channel Blocker
Local anesthetics bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, and thereby block the conduction of nerve impulses . This compound could potentially be used as a sodium ion channel blocker.
Research and Development of New Anesthetic Techniques
The discovery and development of this compound could lead to the discovery of new anesthesia techniques and the rapid development of local anesthetic drugs .
Potential Use in Clinical Practice
Given its anesthetic properties and low toxicity, this compound could potentially be used in clinical practice .
Safety and Hazards
The safety data sheet for a similar compound, Ethyl benzoate, indicates that it is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . The disposal of contents/container should be to an approved waste disposal plant .
properties
IUPAC Name |
ethyl 4-[3-(2-benzamido-1,3-thiazol-4-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-2-29-21(28)16-8-10-17(11-9-16)23-19(26)13-12-18-14-30-22(24-18)25-20(27)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWIGZNOASRFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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